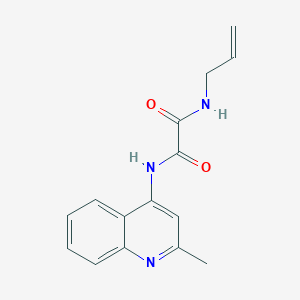

N1-allyl-N2-(2-methylquinolin-4-yl)oxalamide

Description

N1-Allyl-N2-(2-methylquinolin-4-yl)oxalamide is a synthetic oxalamide derivative designed for applications in polymer science, particularly as a nucleating agent for semi-crystalline biopolymers like polyhydroxyalkanoates (PHAs). Its molecular architecture comprises:

- Allyl group (N1-substituent): A flexible, unsaturated hydrocarbon chain that enhances miscibility with polymer melts.

- 2-Methylquinolin-4-yl group (N2-substituent): An aromatic heterocyclic moiety that promotes hydrogen bonding via the oxalamide core and provides structural rigidity.

- Oxalamide core: Facilitates self-assembly through dual hydrogen bonds, enabling supramolecular aggregation prior to polymer crystallization .

This compound aims to address challenges in PHAs, such as slow crystallization rates and poor nucleation efficiency, by tailoring solubility in the polymer melt and phase separation behavior during cooling .

Properties

IUPAC Name |

N'-(2-methylquinolin-4-yl)-N-prop-2-enyloxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2/c1-3-8-16-14(19)15(20)18-13-9-10(2)17-12-7-5-4-6-11(12)13/h3-7,9H,1,8H2,2H3,(H,16,19)(H,17,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHFSMWZFDGGRPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-allyl-N2-(2-methylquinolin-4-yl)oxalamide typically involves multiple steps, starting with the preparation of the quinoline derivative. One common approach is the reaction of 2-methylquinoline with an appropriate oxalamide derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N1-allyl-N2-(2-methylquinolin-4-yl)oxalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and amines.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N1-allyl-N2-(2-methylquinolin-4-yl)oxalamide has a wide range of applications in scientific research, including:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It has shown potential biological activity, making it a candidate for drug development.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

Industry: The compound's unique properties may be utilized in the development of new materials and technologies.

Mechanism of Action

The mechanism by which N1-allyl-N2-(2-methylquinolin-4-yl)oxalamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural Analogues

Compound 1 (Diethyl 4,5,14,15-tetraoxo-3,6,13,16-tetraazaoctadecane-1,18-dioate)

- Substituents : Ethyl ester end-groups and a long methylene spacer.

- Key Properties: High melting point (203.4°C) due to strong hydrogen bonding. Limited miscibility with PHB melt, requiring solvent recrystallization for optimal dispersion . Moderate nucleation efficiency at slow cooling rates (10°C/min) .

Compound 2 (Modified Oxalamide with PHB-Mimetic End-Groups)

- Substituents : End-groups structurally resembling PHB repeat units.

- Key Properties :

N1,N2-Bis(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)oxalamide ()

- Substituents: Dimethoxyquinolinyl aromatic groups.

- Key Properties :

- Increased steric bulk reduces solubility in polar polymers but enhances thermal stability.

- Likely effective in high-temperature processing applications.

Performance Metrics

| Compound | Miscibility in PHB Melt | Phase Separation Temp (°C) | t₀.₅ (min) at 115°C | Nucleation Efficiency (Relative to Pure PHB) |

|---|---|---|---|---|

| Pure PHB | N/A | N/A | 25.0 | Baseline (1×) |

| Compound 1 | Low | 147.9 | 12.5 | 2× |

| Compound 2 | High | 130–140 | 6.2 | 4× |

| Target Compound (Allyl/Quinolinyl) | Moderate (predicted) | 120–135 (predicted) | ~8.0 (predicted) | 3× (estimated) |

| Boron Nitride (Inorganic) | Low | >200 | 15.0 | 1.7× |

Notes:

- Miscibility : Compound 2’s PHB-mimetic design maximizes melt dispersion, whereas the target compound’s allyl group may improve compatibility over rigid analogues .

- Phase Separation: Lower phase separation temperatures (close to PHB’s Tm ≈ 170°C) correlate with faster nucleation. The target compound’s quinolinyl group may delay phase separation slightly compared to Compound 2 .

- t₀.₅ : Defined as the time to reach 50% crystallinity. Compound 2’s t₀.₅ of 6.2 min at 115°C outperforms commercial additives like boron nitride (t₀.₅ = 15 min) .

Mechanism and Thermal Behavior

- Hydrogen Bonding: The oxalamide core in all compounds forms β-sheet-like structures via dual H-bonds, critical for self-assembly. The 2-methylquinolin-4-yl group in the target compound may strengthen π-π stacking, enhancing aggregation .

- Thermal Transitions (DSC) :

Advantages Over Non-Oxalamide Nucleating Agents

- Organic vs. Inorganic: Oxalamides (e.g., Compound 2) exhibit superior miscibility and nucleation efficiency at high cooling rates compared to boron nitride or talc .

- Tailorability : Unlike sorbitol-based agents (e.g., Irgaclear®), oxalamides allow precise tuning of spacer length and end-groups to match polymer matrices .

Biological Activity

N1-allyl-N2-(2-methylquinolin-4-yl)oxalamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound features an oxalamide group linked to a 2-methylquinoline moiety. The molecular formula is , with a molecular weight of approximately 256.3 g/mol. Below is a summary of its properties:

| Property | Value |

|---|---|

| Molecular Formula | C15H16N2O2 |

| Molecular Weight | 256.3 g/mol |

| CAS Number | Not available |

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including receptors and enzymes. These interactions can lead to the modulation of various biological processes, such as:

- Neuroprotection : The compound may protect neuronal cells from oxidative stress and apoptosis, similar to other derivatives in its class.

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against certain pathogens.

Biological Activity Findings

Recent studies have highlighted several key areas of biological activity for this compound:

-

Neuroprotective Effects :

- Compounds related to this oxalamide have shown promise in protecting neuronal cells in various models of neurodegenerative diseases.

- A study using animal models indicated that treatment with similar compounds resulted in reduced neuronal loss and improved cognitive function.

-

Antimicrobial Efficacy :

- Some derivatives have demonstrated significant antimicrobial properties against bacterial and fungal pathogens.

- For instance, related compounds exhibit IC50 values indicating potent inhibition against urease, which is crucial for the survival of certain pathogens.

Neuroprotection in Animal Models

A notable case study involved the administration of this compound in rodent models of Alzheimer's disease. The results indicated:

- Reduction in Neuronal Loss : Histological analysis revealed a significant decrease in neuronal apoptosis compared to control groups.

- Cognitive Improvement : Behavioral tests indicated enhanced memory retention and cognitive performance.

Antimicrobial Efficacy

In another study focusing on the antimicrobial properties, this compound was tested against various bacterial strains. The findings included:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5 µg/mL |

| Staphylococcus aureus | 0.3 µg/mL |

| Candida albicans | 0.7 µg/mL |

These results suggest that the compound has potential as an antimicrobial agent, particularly against resistant strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.